

nonivamide chemical properties and purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nonivamide**

Cat. No.: **B1679840**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Purity of **Nonivamide**

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and purity of active compounds is paramount. This guide provides a detailed overview of **nonivamide**, a synthetic capsaicinoid, with a focus on its physicochemical characteristics, purity standards, and the analytical methods used for its evaluation.

Core Chemical Properties of Nonivamide

Nonivamide, also known as pelargonic acid vanillylamine (PAVA), is an organic compound and a capsaicinoid.^{[1][2]} It is the amide of pelargonic acid (n-nonanoic acid) and vanillylamine.^{[1][2]} While present in chili peppers, it is commonly manufactured synthetically and is noted for being more heat-stable than capsaicin.^{[1][2]}

Below is a summary of the key chemical properties of **nonivamide**:

Property	Value	Source
Molecular Formula	C17H27NO3	[1] [2] [3] [4]
Molecular Weight	293.407 g/mol	[1] [2] [4]
Appearance	White to off-white crystalline powder	[2] [3] [5]
Melting Point	54 °C	[1] [2] [4]
Boiling Point	Not specified	
Solubility	Insoluble in water; Soluble in ethanol, methanol, and ethers. [1] [2] [4]	
pKa	Not specified	
CAS Number	2444-46-4	[1]

Purity and Impurities

The purity of **nonivamide** is a critical factor, especially in pharmaceutical applications where high standards are required.[\[3\]](#) Commercial grades of **nonivamide** typically have a purity of 98.0% or greater as determined by HPLC.[\[6\]](#) High-purity **nonivamide**, often exceeding 99%, is available from specialized suppliers.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Common impurities and their typical limits in pharmaceutical-grade **nonivamide** are detailed below:

Impurity	Typical Limit (% w/w)
Total Related Impurities	≤ 2.0
Vanillylamine	≤ 0.5
Nonanoic Acid	≤ 0.5
Vanillin	≤ 0.2
Capsaicin	≤ 0.2
Dihydrocapsaicin	≤ 0.1
Residual Solvents (e.g., Ethanol)	< 5000 ppm
Residual Solvents (e.g., Toluene)	< 890 ppm
Moisture Content	< 0.5%
Heavy Metals	≤ 20 ppm

Source:[6]

Experimental Protocols

The analysis of **nonivamide**'s purity and the quantification of its impurities are primarily conducted using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the assay and purity of **nonivamide**.[3]

Methodology:

- Sample Preparation: A known concentration of the **nonivamide** sample is prepared by dissolving it in a suitable solvent, such as acetonitrile.
- Chromatographic System:

- Column: A reversed-phase HPLC column (e.g., C18) is typically used.[7]
- Mobile Phase: A common mobile phase is a gradient mixture of methanol and water containing 0.1% (v/v) formic acid.[7][8]
- Flow Rate: A standardized flow rate is maintained to ensure reproducible results.
- Detection: UV absorbance is monitored at a wavelength between 280-285 nm, where capsaicinoids exhibit strong absorbance.[9] A diode array detector (DAD) can also be used for spectral confirmation.[9]
- Analysis: The sample is injected into the HPLC system. The retention time and peak area of **nonivamide** are compared against a reference standard to determine its purity. Impurities are identified and quantified based on their retention times and peak areas relative to the main **nonivamide** peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) for Trace Analysis

For highly sensitive and selective analysis, particularly in biological matrices like blood and tissue, LC-MS-MS is employed.

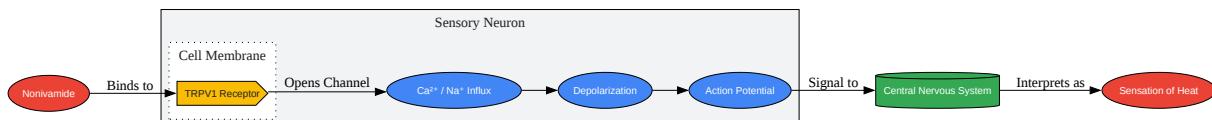
Methodology:

- Sample Preparation:
 - For biological samples, a liquid-liquid extraction is performed. For instance, blood or homogenized tissue is fortified with an internal standard (e.g., octanoyl vanillamide), diluted with a buffer, and extracted with a solvent like n-butyl chloride.[10]
 - The organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent for injection.
- LC-MS-MS System:
 - Chromatography: Similar to HPLC, a reversed-phase column with a gradient mobile phase is used for separation.[11]

- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
- Mass Spectrometry: The analysis is performed by monitoring specific precursor-to-product ion transitions for **nonivamide** (e.g., m/z 294 → 137) and other capsaicinoids.[11]
- Quantification: Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against known concentrations.[11]

Signaling Pathway and Mechanism of Action

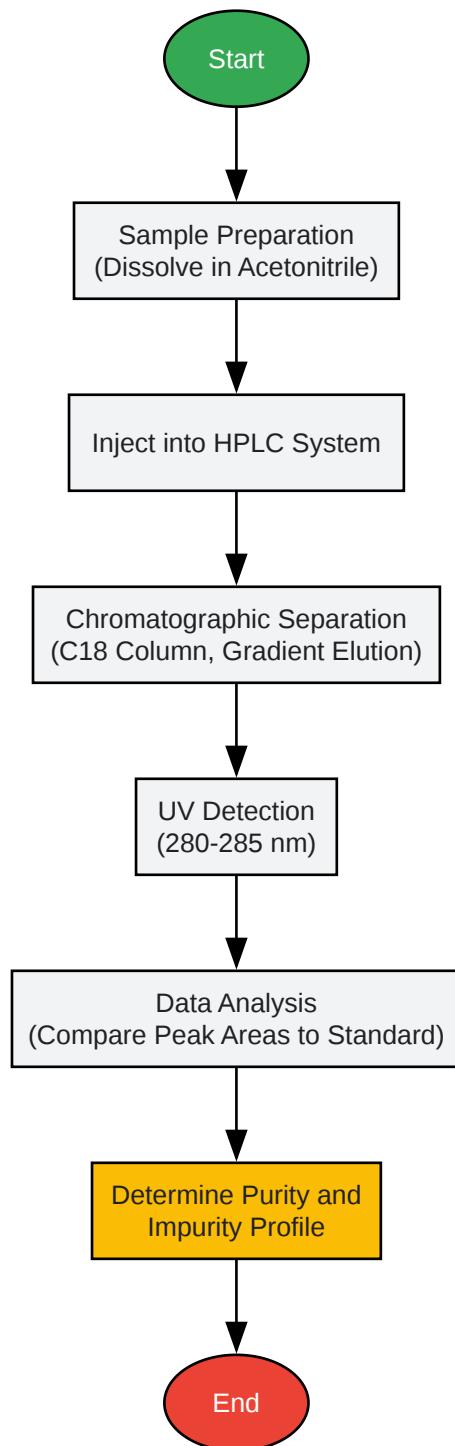
Nonivamide's primary mechanism of action involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel found on the surface of sensory neurons.[12]


Activation Cascade:

- Binding: **Nonivamide** binds to the TRPV1 receptor.[12]
- Channel Opening: This binding induces a conformational change in the receptor, opening the ion channel.[12]
- Cation Influx: The open channel allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[12]
- Depolarization: The influx of positive ions leads to depolarization of the neuron.[12]
- Action Potential: This depolarization generates an action potential that is transmitted to the central nervous system.[12]
- Sensation: The brain interprets these signals as a sensation of heat or burning.[12]

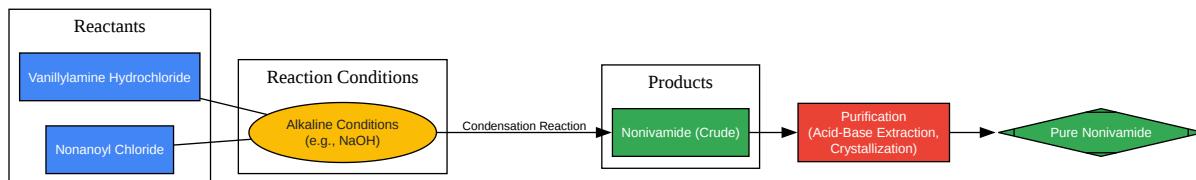
Prolonged activation of TRPV1 by **nonivamide** can lead to desensitization of the sensory neurons, which is the basis for its analgesic effects.[12]

Visualizations


Signaling Pathway of Nonivamide

[Click to download full resolution via product page](#)

Caption: **Nonivamide**'s activation of the TRPV1 signaling pathway.


Experimental Workflow for HPLC Purity Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for **nonivamide** purity analysis using HPLC.

Synthesis of Nonivamide

[Click to download full resolution via product page](#)

Caption: A simplified representation of a common synthetic route for **nonivamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Capsaicin & Nonivamide | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 2. Nonivamide - Wikipedia [en.wikipedia.org]
- 3. nbino.com [nbino.com]
- 4. corquimia.com [corquimia.com]
- 5. Nonivamide | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of capsaicin, dihydrocapsaicin, and nonivamide in self-defense weapons by liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sxrebecca.com [sxrebecca.com]
- 10. academic.oup.com [academic.oup.com]

- 11. Determination of Capsaicin, Nonivamide, and Dihydrocapsaicin in Blood and Tissue by Liquid Chromatography-Tandem Mass Spectrometry | CoLab [colab.ws]
- 12. What is the mechanism of Nonivamide? [synapse.patsnap.com]
- To cite this document: BenchChem. [nonivamide chemical properties and purity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679840#nonivamide-chemical-properties-and-purity\]](https://www.benchchem.com/product/b1679840#nonivamide-chemical-properties-and-purity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com